![molecular formula C20H12ClNO4S B2515792 N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 332885-99-1](/img/structure/B2515792.png)
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been found to have significant anti-inflammatory, antioxidant, and anticancer properties. In recent years, there has been growing interest in the potential of CDDO-Im as a therapeutic agent due to its ability to modulate various cellular signaling pathways and its low toxicity profile.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of derivatives related to "N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide," exploring their chemical properties and potential applications. For instance, studies on the synthesis of poly(2,6‐dimethylphenylene sulfide) via photooxidative polymerization highlight the role of 9,10-dicyanoanthracene as a sensitizer, facilitating efficient polymer formation through electrophilic reactions enabled by photo-oxidation processes (Yamamoto et al., 1994). Additionally, the palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes demonstrates the utility of derivatives in creating compounds with enhanced solubility and potential for further chemical modification (Zeng & King, 2002).
Biological and Photophysical Applications
Derivatives of "N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide" have been explored for their biological activities, such as anticancer properties. A study on novel anthracene-9-sulfonyl derivatives, including different heterocyclic moieties, has shown selective cytotoxic activity against various carcinoma cell lines, suggesting potential therapeutic applications (Elserwy et al., 2020). Moreover, research on sulfonamides, including chlorophenyl derivatives, provides insight into their role in studying molecular interactions in crystals and solutions, indicating their significance in pharmaceutical and chemical research (Perlovich et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in the cellular environment .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have been shown to have diverse biological activities and therapeutic possibilities .
Action Environment
Similar compounds have been shown to have different mechanisms of action by targeting various enzymes .
properties
IUPAC Name |
N-(4-chlorophenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWDZIWSFGHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.